molecular formula C8H18N2 B12051452 (2R)-2-(2-methylpropyl)piperazine

(2R)-2-(2-methylpropyl)piperazine

Cat. No.: B12051452
M. Wt: 142.24 g/mol
InChI Key: BYYCSTYYULCJLQ-MRVPVSSYSA-N
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Description

(2R)-2-(2-methylpropyl)piperazine: is a chiral piperazine derivative with a specific stereochemistry. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound has a 2-methylpropyl group attached to the second carbon atom in the ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-methylpropyl)piperazine typically involves the reaction of piperazine with 2-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2-methylpropyl)piperazine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.

    Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amines.

    Substitution: Piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (2R)-2-(2-methylpropyl)piperazine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylpropyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the derivative or final product synthesized from this compound.

Comparison with Similar Compounds

    (2S)-2-(2-methylpropyl)piperazine: The enantiomer of (2R)-2-(2-methylpropyl)piperazine with similar chemical properties but different biological activity.

    N-methylpiperazine: A piperazine derivative with a methyl group attached to the nitrogen atom.

    1,4-dimethylpiperazine: A piperazine derivative with methyl groups attached to both nitrogen atoms.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other piperazine derivatives. This stereochemistry can influence its binding affinity to receptors and enzymes, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-2-(2-methylpropyl)piperazine

InChI

InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

BYYCSTYYULCJLQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@@H]1CNCCN1

Canonical SMILES

CC(C)CC1CNCCN1

Origin of Product

United States

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